2-Bromobicyclo[2.2.1]heptane

Mechanistic Study Stereoelectronics Nucleophilic Substitution

2-Bromobicyclo[2.2.1]heptane (also known as 2-norbornyl bromide or exo-norbornyl bromide) is a bridged bicyclic alkyl halide with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol. This compound belongs to the norbornane (bicyclo[2.2.1]heptane) family and features a bromine substituent at the 2-position of the rigid bicyclic framework.

Molecular Formula C7H11B
Molecular Weight 175.07 g/mol
CAS No. 29342-65-2
Cat. No. B3021620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobicyclo[2.2.1]heptane
CAS29342-65-2
Molecular FormulaC7H11B
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2Br
InChIInChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
InChIKeyQXYOAWHKJRWNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobicyclo[2.2.1]heptane (CAS 29342-65-2): A Specialized Norbornyl Halide Building Block for Selective Synthetic Transformations


2-Bromobicyclo[2.2.1]heptane (also known as 2-norbornyl bromide or exo-norbornyl bromide) is a bridged bicyclic alkyl halide with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol [1]. This compound belongs to the norbornane (bicyclo[2.2.1]heptane) family and features a bromine substituent at the 2-position of the rigid bicyclic framework [2]. It is a liquid at ambient temperature with a density of 1.464±0.06 g/cm³ (calculated) and a boiling point of 81-83 °C at 30 Torr . The compound exhibits calculated water solubility of 0.058 g/L at 25 °C and is commercially available with a standard purity of 97% . Its constrained geometry and the presence of a secondary alkyl bromide moiety confer distinct reactivity patterns compared to acyclic or less rigid cyclic analogs, making it a valuable substrate in mechanistic studies and in the synthesis of complex molecular architectures .

Why Substitution of 2-Bromobicyclo[2.2.1]heptane with Other Norbornyl Halides or Bridged Bromides Cannot Be Assumed


The norbornane framework imposes stringent steric and stereoelectronic constraints that cause dramatic differences in reactivity even among closely related isomers and positional analogs. For instance, the bridgehead isomer 1-bromobicyclo[2.2.1]heptane is entirely unreactive under standard SN1 and SN2 conditions due to the prohibitive strain of a planar bridgehead carbocation and severe steric shielding of the rear lobe [1]. In contrast, the 2-bromo isomer undergoes substitution, albeit with distinct stereochemical and kinetic outcomes dictated by exo/endo orientation [2]. Furthermore, the halogen identity itself critically influences reaction pathways—2-chloronorbornane exhibits substantially slower nucleophilic displacement relative to the bromide [3]. These divergent behaviors underscore that generic substitution among norbornyl halides without regard to regio- and stereochemical nuance will likely lead to failed reactions or uninterpretable results. The following quantitative evidence delineates precisely where 2-bromobicyclo[2.2.1]heptane diverges from its closest comparators.

Quantitative Differentiation of 2-Bromobicyclo[2.2.1]heptane from Closest Analogs: A Technical Evidence Compilation


Divergent SN1/SN2 Reactivity: 2-Bromo vs. 1-Bromo Norbornane Isomers

In stark contrast to the 2-bromo isomer, 1-bromobicyclo[2.2.1]heptane exhibits zero detectable reactivity under both SN1 and SN2 conditions. This absolute inertness arises from the impossibility of forming a planar bridgehead carbocation (Bredt's rule violation) and the complete inaccessibility of the rear lobe of the C–Br bond for nucleophilic attack [1]. The 2-bromo isomer, by comparison, undergoes substitution at rates measurable by conventional kinetic methods [2].

Mechanistic Study Stereoelectronics Nucleophilic Substitution

Stereoconvergent Pd-Catalyzed Coupling: exo- vs. endo-2-Bromonorbornane Yield >97% exo-Product

In a palladium-catalyzed N-alkylation reaction, both exo-2-bromonorbornane and its endo isomer underwent coupling with an imine to afford the N-alkyl imine product with >97% exo selectivity [1]. This stereoconvergent outcome demonstrates that while the two isomers may have different intrinsic reactivities, both converge to the same exo product under these catalytic conditions, simplifying synthetic planning when the exo configuration is desired.

Cross-Coupling Stereoselectivity Organometallic

Chemoselective Oxygenation: exo-2-Bromonorbornane Yields 2-Nitrobicyclo[2.2.1]heptan and Ketone in 1.3:1 Ratio

When exo-2-bromobicyclo[2.2.1]heptane was treated with silver nitrite in ether, the reaction produced 2-bicyclo[2.2.1]heptan-2-one and 2-nitrobicyclo[2.2.1]heptane in a 1.3:1 ratio, respectively [1]. This product distribution reflects the competing pathways available to the 2-norbornyl cation intermediate and provides a defined baseline for evaluating the electrophilic reactivity of the 2-bromo derivative relative to other leaving groups or structural variants.

Electrophilic Functionalization C–H Activation Mechanistic Probe

Physical Property Differentiation: Density and Boiling Point vs. Chloro Analog

2-Bromobicyclo[2.2.1]heptane exhibits a calculated density of 1.464±0.06 g/cm³ and a boiling point of 81-83 °C at 30 Torr . Its chloro analog (2-chlorobicyclo[2.2.1]heptane) has a lower density (~1.0-1.1 g/cm³ typical for chlorocarbons) and a lower boiling point, which can affect distillation and extraction protocols [1]. The higher density of the bromo compound facilitates separation from aqueous layers and influences its behavior in biphasic systems.

Physical Property Purification Logistics

Commercial Purity Consistency: 97% Assay with Full Analytical Documentation

Major chemical suppliers including Bidepharm, Aladdin, and Sigma-Aldrich offer 2-bromobicyclo[2.2.1]heptane at a standard purity of 97%, accompanied by certificates of analysis (COA) that include NMR, HPLC, and/or GC data . This level of purity and documentation ensures that batch-to-batch variability is minimized, a critical factor for reproducible synthetic and mechanistic studies.

Quality Control Reproducibility Supply Chain

Targeted Application Scenarios for 2-Bromobicyclo[2.2.1]heptane Based on Verified Differential Performance


Mechanistic Studies of Nucleophilic Substitution in Rigid Bicyclic Systems

2-Bromobicyclo[2.2.1]heptane is an ideal substrate for investigating the interplay between steric hindrance and stereoelectronic effects in SN1/SN2 reactions. Its measurable but hindered reactivity contrasts sharply with the complete inertness of the 1-bromo isomer [1], allowing researchers to probe the subtle geometric requirements for nucleophilic attack in a constrained framework. The established product ratio from AgNO₂-promoted oxygenation (ketone:nitro = 1:1.3) [2] further provides a quantitative baseline for comparing the influence of different leaving groups or reaction conditions.

Stereoselective Cross-Coupling for the Synthesis of exo-Functionalized Norbornane Derivatives

The stereoconvergent behavior of exo- and endo-2-bromonorbornane in Pd-catalyzed N-alkylation—both yielding >97% exo-product [3]—makes this compound a reliable precursor for generating exo-substituted norbornanes. This property is particularly valuable in medicinal chemistry and materials science, where the exo configuration often governs molecular recognition, binding affinity, or polymer properties. Procurement of the 2-bromo isomer thus ensures access to a predictable stereochemical outcome without the need for isomeric separation.

Synthesis of Norbornane-Containing Bioisosteres and Conformational Probes

The norbornane scaffold is a recognized bioisostere for phenyl rings and saturated carbocycles in drug design. 2-Bromobicyclo[2.2.1]heptane serves as a versatile entry point for installing this rigid, three-dimensional motif via nucleophilic substitution or cross-coupling. Its well-documented reactivity profile and commercial availability at 97% purity with full analytical support reduce synthetic risk and accelerate the exploration of norbornane-based chemical space in lead optimization programs.

Physical Organic Chemistry: Benchmarking Substituent Effects on Bridged Systems

The distinct physical properties of 2-bromobicyclo[2.2.1]heptane—such as its relatively high density (1.464 g/cm³) and moderate boiling point (81-83 °C/30 Torr) —make it a useful comparator in studies correlating molecular structure with macroscopic properties. These data, when contrasted with the chloro analog or with acyclic bromides, provide insight into the influence of the bicyclic framework on density, boiling point, and solubility, which is relevant for both fundamental physical organic chemistry and practical separation process design.

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